

Measuring IFN- γ Production in Response to HPK1 Inhibition

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Compound of Interest

Compound Name: *Hpk1-IN-30*

Cat. No.: *B12412905*

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Application Notes and Protocols for Researchers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on measuring interferon-gamma (IFN- γ) production in response to a Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. While the specific compound "**Hpk1-IN-30**" is not detailed in the available literature, this document outlines the principles and protocols based on the well-established mechanism of action of HPK1 inhibitors.

Introduction to HPK1 and its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.^{[1][2]} It functions as a crucial negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and proliferation.^{[1][3][4]} This negative feedback is critical for maintaining immune homeostasis and preventing excessive immune responses.

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.^{[2][5]} This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76/LAT signalosome, which ultimately attenuates downstream signaling pathways, including the activation of PLC γ 1 and ERK.^{[2][4][5]}

In the context of immuno-oncology, the inhibitory function of HPK1 on T-cells can hinder effective anti-tumor immunity.^{[1][3]} Small molecule inhibitors of HPK1 are being developed to

block its kinase activity. By inhibiting HPK1, these compounds prevent the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation and proliferation, and increased production of pro-inflammatory cytokines such as IFN- γ and Interleukin-2 (IL-2).[1][6][7] This enhancement of T-cell effector functions makes HPK1 an attractive target for cancer immunotherapy.[3][8]

Data Presentation

The following table summarizes representative quantitative data on the effect of HPK1 inhibitors on IFN- γ production by human T-cells, as described in publicly available studies.

Treatment Condition	Fold Increase in IFN- γ Production (vs. Stimulated Control)	Cell Type	Reference
HPK1 Inhibitor (Compound 1)	~2-3 fold	Activated CD4+ T-cells	[7]
HPK1 Inhibitor (Compound 1)	~3-4 fold	Activated CD8+ T-cells	[7]
HPK1 Inhibitor (CompK) at 1 μ M	~2.5 fold	Human CD8+ T-cells	[9]
HPK1 Kinase-Dead (KD) vs. Wild-Type (WT) T-cells	>30 fold in tumor-bearing mice	Mouse Splenocytes	[10]
HPK1 Kinase-Dead (KD) vs. Wild-Type (WT) T-cells	~2.5-3 fold increase in frequency of IFN- γ secreting cells	Mouse CD4+ and CD8+ T-cells	[11]

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation and IFN- γ Measurement by ELISA

This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs), subsequent T-cell activation, and the measurement of secreted IFN- γ using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

- Ficoll-Paque PLUS
- RosetteSep™ Human T Cell Enrichment Cocktail
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Anti-CD3 antibody (plate-bound)
- Anti-CD28 antibody (soluble)
- HPK1 Inhibitor (e.g., **Hpk1-IN-30**)
- Dimethyl sulfoxide (DMSO) as a vehicle control
- Human IFN- γ ELISA Kit
- 96-well microplates (tissue culture and ELISA)
- Recombinant human IFN- γ standard

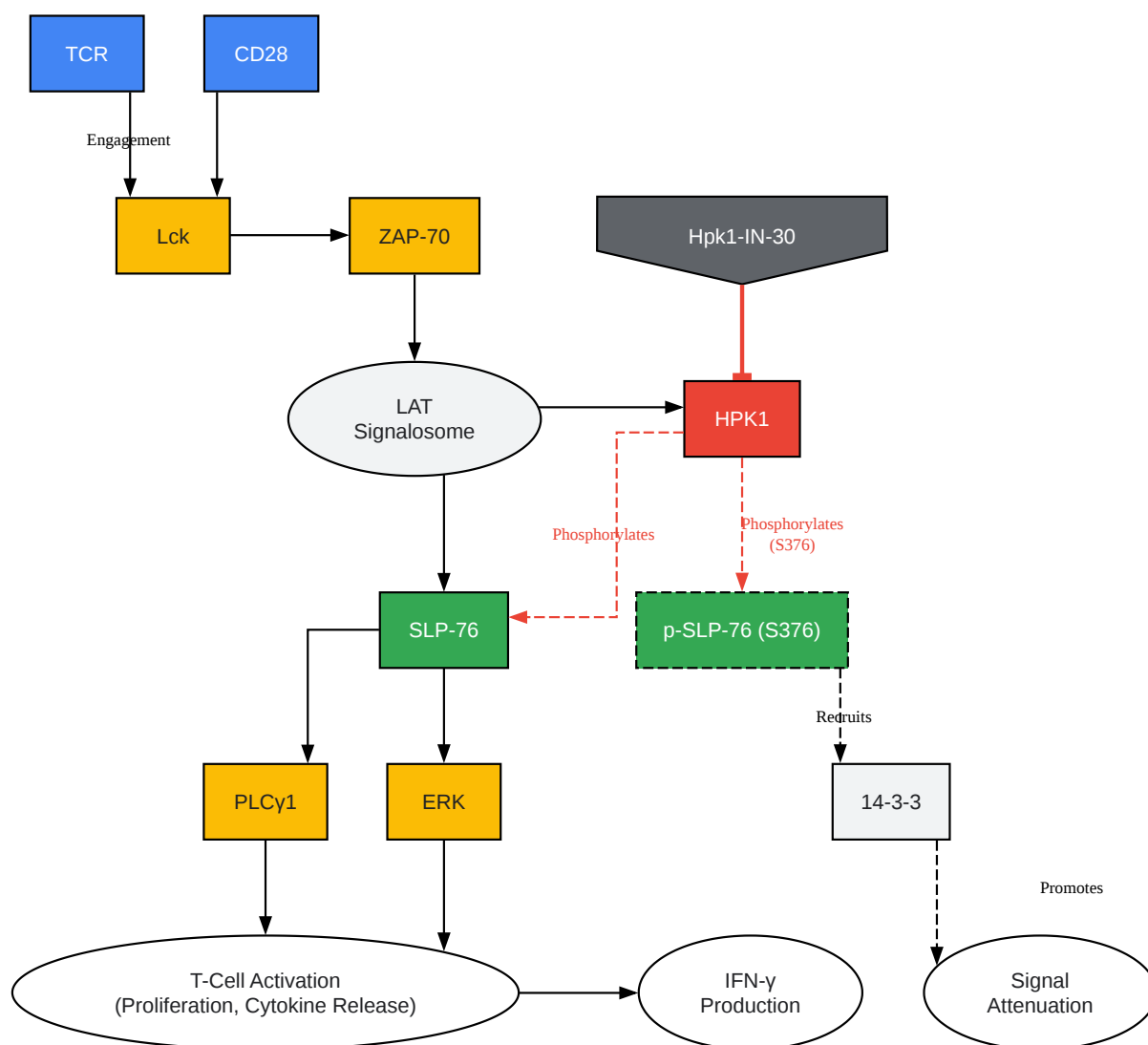
Procedure:

- PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- T-Cell Enrichment (Optional but Recommended): Enrich for T-cells from the PBMC population using a negative selection method like the RosetteSep™ Human T Cell Enrichment Cocktail.

- Cell Plating and Stimulation:
 - Coat a 96-well tissue culture plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
 - Wash the plate twice with sterile PBS.
 - Resuspend the enriched T-cells or PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1×10^6 cells/mL.
 - Add the cell suspension to the anti-CD3 coated plate (100 µL/well).
 - Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
- Treatment with HPK1 Inhibitor:
 - Prepare serial dilutions of the HPK1 inhibitor in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
 - Add the HPK1 inhibitor or vehicle control (DMSO) to the appropriate wells.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
- Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for IFN-γ analysis.
- IFN-γ ELISA:
 - Perform the IFN-γ ELISA according to the manufacturer's instructions.
 - Briefly, coat an ELISA plate with the capture antibody.
 - Block the plate.
 - Add the collected supernatants and a standard curve of recombinant human IFN-γ.
 - Add the detection antibody.

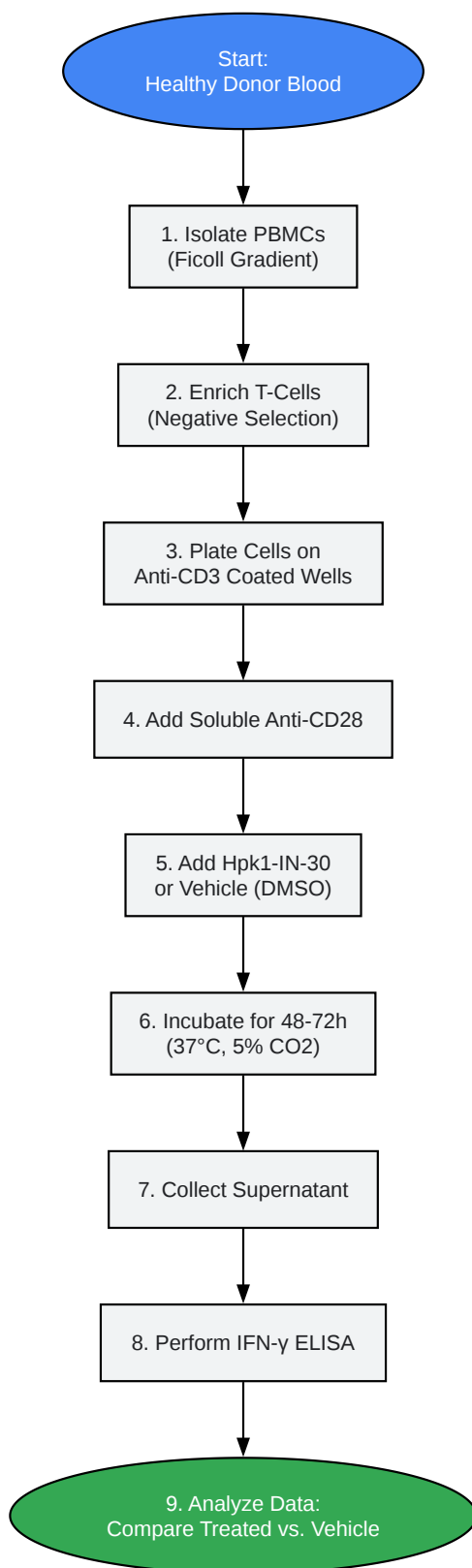
- Add the substrate and stop solution.
- Read the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the concentration of IFN- γ in each sample by interpolating from the standard curve. Compare the IFN- γ levels in the HPK1 inhibitor-treated wells to the vehicle-treated control wells.

Mandatory Visualizations



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Caption: HPK1 signaling pathway in T-cell activation.



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Caption: Workflow for measuring IFN- γ production.

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